molecular formula C10H20NO2 B1365119 4-Methoxy-tempo

4-Methoxy-tempo

Cat. No.: B1365119
M. Wt: 186.27 g/mol
InChI Key: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-TEMPO: (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy) is a stable nitroxide free radical. It is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a methoxy group at the 4-position. This compound is widely used in organic and pharmaceutical syntheses, particularly for the oxidation of alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-TEMPO can be synthesized through the reaction of 4-methoxy-2,2,6,6-tetramethylpiperidine with an oxidizing agent. The reaction typically involves the use of reagents such as m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism by which 4-Methoxy-TEMPO exerts its effects involves the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinases (JNK). This leads to oxidative stress, DNA damage, and the induction of autophagy and apoptosis in cells . The compound’s ability to scavenge radicals also contributes to its protective effects in biological systems .

Comparison with Similar Compounds

4-Methoxy-TEMPO is compared with other TEMPO derivatives such as:

  • 4-Hydroxy-TEMPO
  • 4-Oxo-TEMPO
  • 4-Acetamido-TEMPO
  • 4-Amino-TEMPO
  • 4-Maleimido-TEMPO

Uniqueness: this compound is unique due to its methoxy substituent, which enhances its stability and effectiveness as a radical scavenger and oxidation catalyst . This makes it particularly useful in applications where stability and reactivity are crucial.

Properties

Molecular Formula

C10H20NO2

Molecular Weight

186.27 g/mol

InChI

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3

InChI Key

SFXHWRCRQNGVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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